

Spectroscopic and Spectrometric Characterization of 2-(Octylthio)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Octylthio)ethanol**

Cat. No.: **B165344**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-(Octylthio)ethanol** (CAS No: 3547-33-9).^[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a workflow for the analysis of this compound.

Introduction

2-(Octylthio)ethanol, also known as 2-hydroxyethyl octyl sulfide, is an organic compound with the molecular formula $C_{10}H_{22}OS$.^[1] Its structure combines a hydrophilic ethanol group with a lipophilic octylthio group, lending it properties that are of interest in various chemical and biological applications. Accurate characterization of its chemical structure is crucial and is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents an in-depth analysis of the data obtained from these methods.

Spectroscopic and Spectrometric Data

The following sections summarize the key spectroscopic and spectrometric data for **2-(Octylthio)ethanol**. While a complete set of experimentally validated and published spectral data with detailed peak assignments for this specific molecule is not readily available in public repositories, the data presented herein is based on information from spectral databases and predictive models derived from the analysis of structurally similar compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of **2-(Octylthio)ethanol** is expected to show distinct signals for the protons in the octyl chain and the ethanol moiety. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 3.70	Triplet	2H	HO-CH ₂ -CH ₂ -S-
~ 2.70	Triplet	2H	HO-CH ₂ -CH ₂ -S-
~ 2.55	Triplet	2H	-S-CH ₂ -(CH ₂) ₆ -CH ₃
~ 1.55	Multiplet	2H	-S-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~ 1.2-1.4	Multiplet	10H	-S-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
~ 0.88	Triplet	3H	-(CH ₂) ₇ -CH ₃
Variable	Singlet (broad)	1H	-OH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~ 61	HO-CH ₂ -CH ₂ -S-
~ 36	HO-CH ₂ -CH ₂ -S-
~ 32	-S-CH ₂ -(CH ₂) ₆ -CH ₃
~ 31.8	-(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
~ 29.5	-S-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
~ 29.2 (multiple)	-S-(CH ₂) ₂ -(CH ₂) ₄ -CH ₂ -CH ₃
~ 22.6	-(CH ₂) ₆ -CH ₂ -CH ₃
~ 14.1	-(CH ₂) ₇ -CH ₃

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of **2-(Octylthio)ethanol** was recorded "between salts".[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3350	Strong, Broad	O-H stretch (alcohol)
~ 2925, 2855	Strong	C-H stretch (alkane)
~ 1465	Medium	C-H bend (alkane)
~ 1050	Strong	C-O stretch (primary alcohol)
~ 650	Weak	C-S stretch (thioether)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum for **2-(Octylthio)ethanol** is available from the NIST WebBook.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
190	~ 5	[M] ⁺ (Molecular Ion)
145	~ 20	[M - C ₂ H ₅ O] ⁺
113	~ 15	[C ₈ H ₁₇ S] ⁺
89	~ 30	[C ₄ H ₉ S] ⁺
61	100	[C ₂ H ₅ OS] ⁺
45	~ 40	[C ₂ H ₅ O] ⁺

Experimental Protocols

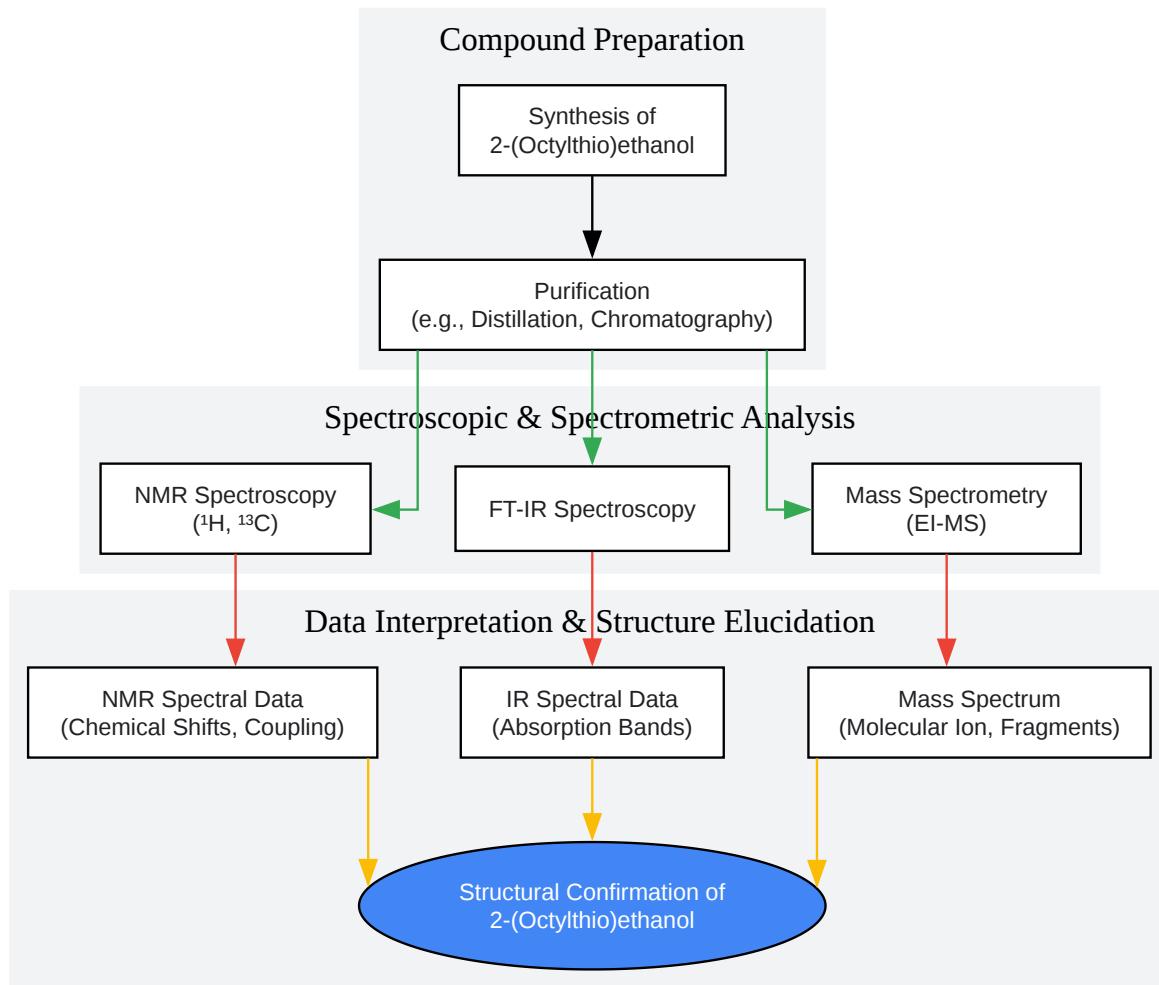
The following are general experimental protocols for the spectroscopic and spectrometric techniques discussed.

- Sample Preparation: A sample of **2-(Octylthio)ethanol** (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer, such as a Varian A-60 (as referenced for this compound), Bruker, or Jeol instrument, operating at a field strength of 300 MHz or higher is typically used.[1]
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. Key acquisition parameters include the number of scans, spectral width, and relaxation delay.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

- Sample Preparation (Neat Liquid): A drop of liquid **2-(Octylthio)ethanol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14, is used.^[1]
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted to an infrared spectrum (transmittance vs. wavenumber).
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance as a function of wavenumber (cm^{-1}).
- Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Octylthio)ethanol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Octylthio)ethanol | C10H22OS | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(octylthio)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-(Octylthio)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165344#spectroscopic-data-nmr-ir-mass-spec-of-2-octylthio-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com